molecular formula C14H11ClOS B177219 3-Chloro-4'-(methylthio)benzophenone CAS No. 197438-99-6

3-Chloro-4'-(methylthio)benzophenone

Cat. No.: B177219
CAS No.: 197438-99-6
M. Wt: 262.8 g/mol
InChI Key: LQNJUYUSDLKVQG-UHFFFAOYSA-N
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Description

3-Chloro-4’-(methylthio)benzophenone is an organic compound with the molecular formula C14H11ClOS and a molecular weight of 262.75 g/mol . It is a specialty product often used in proteomics research . This compound features a benzophenone core substituted with a chlorine atom at the 3-position and a methylthio group at the 4’-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-(methylthio)benzophenone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 3-chlorobenzoyl chloride with 4-(methylthio)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of 3-Chloro-4’-(methylthio)benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4’-(methylthio)benzophenone undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strong nucleophiles and polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Mild oxidizing agents like hydrogen peroxide in the presence of a catalyst.

    Reduction: Reducing agents like sodium borohydride in methanol or ethanol.

Major Products:

    Nucleophilic Aromatic Substitution: Substituted benzophenones with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

Scientific Research Applications

3-Chloro-4’-(methylthio)benzophenone is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Used in proteomics research to study protein interactions and functions.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-(methylthio)benzophenone depends on the specific chemical reactions it undergoes. For instance, in nucleophilic aromatic substitution, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone through the addition of oxygen atoms.

Comparison with Similar Compounds

    4-Chloro-3-nitrobenzophenone: Similar structure but with a nitro group instead of a methylthio group.

    4-Methylthioacetophenone: Similar structure but with an acetophenone core instead of benzophenone.

    3-Chloro-4-methylbenzophenone: Similar structure but with a methyl group instead of a methylthio group.

Properties

IUPAC Name

(3-chlorophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNJUYUSDLKVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374016
Record name 3-Chloro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197438-99-6
Record name 3-Chloro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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